molecular formula C17H19NO3 B190597 Apohyoscine CAS No. 535-26-2

Apohyoscine

Cat. No.: B190597
CAS No.: 535-26-2
M. Wt: 285.34 g/mol
InChI Key: JJNVDCBKBUSUII-LHIUVBILSA-N
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Description

Apohyoscine, also known as this compound, is a useful research compound. Its molecular formula is C17H19NO3 and its molecular weight is 285.34 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-10(11-6-4-3-5-7-11)17(19)20-12-8-13-15-16(21-15)14(9-12)18(13)2/h3-7,12-16H,1,8-9H2,2H3/t12?,13-,14+,15-,16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNVDCBKBUSUII-LHIUVBILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CC(CC1C3C2O3)OC(=O)C(=C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(=C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901045591
Record name Aposcopolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901045591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

535-26-2
Record name Apohyoscine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535262
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aposcopolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901045591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2R,4S,5S,7S)-9-METHYL-3-OXA-9-AZATRICYCLO(3.3.1.02,4)NONAN-7-YL 2-PHENYLACRYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQ98RV32RG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: Apohyoscine vs. Scopolamine – Structural, Analytical, and Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary In the development of anticholinergic therapeutics, the distinction between Scopolamine (Hyoscine) and its primary degradation product, Apohyoscine (Aposcopolamine), is a critical quality attribute. While Scopolamine is a potent muscarinic antagonist used for motion sickness and postoperative nausea, this compound represents a dehydration impurity (USP/EP Impurity A) that alters lipophilicity, receptor binding kinetics, and toxicological profiles. This guide provides a definitive structural comparison, degradation mechanism analysis, and a validated HPLC protocol for their separation.

Molecular Architecture & Structural Divergence

The fundamental difference between Scopolamine and this compound lies in the stability of the tropic acid side chain. While the tropane core (containing the epoxide bridge) remains intact in both molecules, the ester tail undergoes a dehydration event that fundamentally shifts the molecule's physicochemical properties.

Comparative Chemical Data
FeatureScopolamine (Hyoscine)This compound (Aposcopolamine)
CAS Number 51-34-3535-26-2
Formula


Molar Mass 303.35 g/mol 285.34 g/mol
Core Structure Scopine (Epoxytropane)Scopine (Epoxytropane)
Side Chain Tropic Acid (3-hydroxy-2-phenylpropanoic acid)Atropic Acid (

-methylenebenzeneacetic acid)
Key Functional Group Primary Alcohol (Hydroxymethyl)Conjugated Alkene (Exocyclic double bond)
Chirality (Side Chain) Chiral center at

-carbon (S-isomer)
Achiral (Planar

hybridization)
LogP (Lipophilicity) ~0.98 (More Polar)~2.1 (More Lipophilic)
Structural Transformation Logic

The transition from Scopolamine to this compound is a dehydration reaction . Scopolamine possesses a hydroxymethyl group (


) on the tropic acid side chain. Under acidic conditions or thermal stress, this group eliminates a water molecule to form a carbon-carbon double bond conjugated with the phenyl ring.

Key Structural Consequence:

  • Loss of Chirality: The chiral center at the

    
    -carbon of the ester is destroyed upon formation of the double bond.
    
  • Conjugation: The new double bond creates a styryl-like system, extending the

    
    -conjugation, which significantly alters the UV absorption spectrum (bathochromic shift).
    

G cluster_0 Structural Change Scop Scopolamine (C17H21NO4) [Tropic Acid Ester] Inter Transition State (Carbocation/Enol) Scop->Inter Acid/Heat Protonation of -OH Apo This compound (C17H19NO3) [Atropic Acid Ester] Inter->Apo Elimination (-H2O) Water H2O (Eliminated) Inter->Water Struct The hydroxymethyl group (-CH2OH) is converted to an exocyclic methylene group (=CH2).

Figure 1: Mechanistic pathway of Scopolamine dehydration to this compound. The reaction is driven by the formation of a conjugated system.

Pharmacological & Toxicological Implications[2][3][4][5]

Understanding the "why" behind the separation is crucial for drug safety. This compound is not merely an inert impurity; it is a potent pharmacophore.

Receptor Affinity

Both compounds act as antagonists at Muscarinic Acetylcholine Receptors (mAChRs) .[1] However, the structural rigidity introduced by the double bond in this compound alters its binding kinetics.

  • Scopolamine: Non-selective muscarinic antagonist with high affinity for M1-M5 receptors. It crosses the Blood-Brain Barrier (BBB) efficiently, leading to central effects (sedation, amnesia).[2]

  • This compound: Retains high affinity for mAChRs (IC50 ~19 nM). Research indicates it may have a higher selectivity for muscarinic over nicotinic receptors compared to the parent compound.

Toxicity Profile

This compound is classified as highly toxic (GHS Category 2).[3] In pharmaceutical formulations (e.g., transdermal patches or injectables), it is strictly controlled as Impurity A . Its presence can alter the therapeutic window of the drug product, potentially exacerbating anticholinergic side effects (tachycardia, dry mouth) without providing the target therapeutic benefit.

Analytical Protocol: Separation & Identification

The following protocol is designed for the simultaneous determination of Scopolamine and this compound in pharmaceutical raw materials or plant extracts. It addresses the challenge of separating the polar parent drug from its lipophilic degradation product.[4]

Stability-Indicating HPLC Method

Principle: Reversed-Phase Chromatography (RP-HPLC) utilizes the difference in hydrophobicity. This compound, lacking the hydroxyl group, interacts more strongly with the C18 stationary phase and elutes after Scopolamine.

Equipment & Reagents:

  • System: HPLC with UV-Diode Array Detector (DAD).

  • Column: C18 (Octadecylsilyl),

    
     mm, 5 µm particle size (e.g., Phenomenex Luna or Agilent Zorbax).
    
  • Mobile Phase A: 30 mM Phosphate Buffer (pH 6.2) + 0.1% Triethylamine (TEA). Note: TEA minimizes tailing of the basic nitrogen in the tropane ring.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Gradient Program:

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Phase Description
0.08515Equilibration
15.06040Linear Gradient
20.06040Isocratic Hold
25.08515Re-equilibration

Detection:

  • Wavelength: 210 nm (for Scopolamine) and 254 nm (optional for this compound specificity due to conjugation).

Identification Criteria (Self-Validating Steps)
  • Relative Retention Time (RRT):

    • Scopolamine: ~1.0 (Reference)

    • This compound: ~1.2 – 1.4 (Elutes later due to higher LogP).

  • Resolution (

    
    ):  The method must achieve 
    
    
    
    between the Scopolamine main peak and the this compound impurity peak.
  • Spectral Match: Using DAD, compare the UV spectrum. This compound will show a bathochromic shift (red shift) compared to Scopolamine due to the

    
    -unsaturated carbonyl system.
    
NMR Differentiation (Structural Confirmation)

If isolation is performed,


H-NMR provides the definitive structural proof.
  • Scopolamine: Shows an AB system (or multiplet) around 3.7–4.2 ppm corresponding to the

    
     protons.
    
  • This compound: The

    
     signals disappear. Two new singlet signals appear around 5.8–6.4 ppm , corresponding to the vinylic protons (
    
    
    
    ) of the atropic acid moiety.

Workflow cluster_detect Detection & Analysis Sample Sample Preparation (Dissolve in Mobile Phase) Inject Injection (10-20 µL) Sample->Inject Column RP-HPLC Separation (C18, pH 6.2) Inject->Column UV UV Detector (210 nm) Column->UV Peak1 Peak 1: Scopolamine (Polar, Early Elution) UV->Peak1 tR ~ 8-10 min Peak2 Peak 2: this compound (Non-polar, Late Elution) UV->Peak2 tR ~ 12-15 min Validation Validation Check: Resolution > 1.5 Tailing Factor < 2.0 Peak1->Validation Peak2->Validation

Figure 2: Analytical workflow for the separation and validation of Scopolamine and this compound.

References

  • European Pharmacopoeia (Ph. Eur.). Hyoscine Hydrobromide Monograph. (Defines this compound as Impurity A).
  • Grokipedia . Aposcopolamine - Chemical Properties and Toxicity. Available at: [Link]

  • Kursinszki, L., et al. (2005) . Simultaneous analysis of hyoscyamine, scopolamine, 6beta-hydroxyhyoscyamine and apoatropine in Solanaceous hairy roots by reversed-phase HPLC. Journal of Chromatography A. Available at: [Link]

  • Renner, U. D., et al. (2005) .[5][6] Pharmacokinetics and pharmacodynamics in clinical use of scopolamine. Therapeutic Drug Monitoring. Available at: [Link]

Sources

Biological activity of apohyoscine in mammalian systems

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level risk assessment and pharmacological profile for drug development professionals encountering Apohyoscine (Aposcopolamine) as an impurity, metabolite, or degradation product.

Biological Activity, Pharmacodynamics, and Toxicological Profile in Mammalian Systems[1]

Executive Summary

This compound (also known as Aposcopolamine) is a dehydrated derivative of the anticholinergic drug scopolamine. While often categorized primarily as a degradation product or impurity (USP/BP standards) in pharmaceutical formulations, this compound exhibits potent biological activity in mammalian systems.[1]

Contrary to the assumption that degradation products are pharmacologically inert, this compound retains a high affinity for muscarinic acetylcholine receptors (mAChRs), with an IC


 in the low nanomolar range (approx. 19.2 nM).[1] In specific mammalian models (e.g., guinea pigs), it also acts as a major active metabolite.[1] This guide details the chemical formation, receptor kinetics, and toxicological implications of this compound to support safety assessments in drug development.
Chemical Identity & Formation Mechanism

Chemical Name:


CAS Number:  535-26-2
Molecular Formula:  C

H

NO

[1][2]
2.1 Formation via Dehydration

This compound is formed through the acid-catalyzed dehydration of the tropic acid side chain of scopolamine. This reaction typically occurs under thermal stress or acidic conditions, converting the tropic acid hydroxyl group into an


-methylene group (an alkene).[1]

Key Structural Change:

  • Scopolamine: Contains a hydroxymethyl group on the tropic acid ester.

  • This compound: Contains a terminal alkene (vinyl group) conjugated with the phenyl ring. The epoxide bridge (scopine core) remains intact.

2.2 Synthesis & Degradation Pathway (Visualized)[1]

ChemicalFormation cluster_conditions Reaction Conditions Scopolamine Scopolamine (C17H21NO4) [Parent Drug] Intermediate Carbocation Intermediate (Unstable) Scopolamine->Intermediate Protonation (-OH) & Loss of H2O (Acid/Heat Stress) This compound This compound (C17H19NO3) [Dehydrated Product] Intermediate->this compound Elimination of H+ (Formation of C=C) Condition1 Thermal Degradation (>100°C) Condition2 Acidic pH (Formulation)

Figure 1: Mechanism of this compound formation via dehydration of the tropic acid moiety.[1]

Pharmacodynamics: Mechanism of Action

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). Its pharmacophore retains the critical tropane nitrogen and the aromatic ring necessary for binding to the orthosteric site of the receptor.

3.1 Receptor Affinity & Selectivity

Research indicates that this compound is not merely a weak impurity but a highly potent ligand. In comparative binding assays, its affinity approaches that of the parent compound, scopolamine.

CompoundTarget ReceptorIC

/ Affinity
Selectivity Ratio
This compound Muscarinic (mAChR)19.2 nM (0.0192 µM)High (vs nAChR)
Scopolamine Muscarinic (mAChR)~0.2 - 55 nM *High
This compound Nicotinic (nAChR)188,000 nM (188 µM)Low Affinity

*Note: Scopolamine affinity varies by specific subtype (M1-M5) and assay conditions.[1] The key insight is that this compound operates in the same nanomolar potency range as the parent drug.

3.2 Biological Signaling Blockade

Upon binding, this compound prevents Acetylcholine (ACh) from activating the G-protein coupled receptor cascade.[1] This results in the inhibition of parasympathetic signaling.

SignalingPathway ACh Acetylcholine (Endogenous) Receptor Muscarinic Receptor (mAChR) (M1 - M5 Subtypes) ACh->Receptor Activates This compound This compound (Antagonist) This compound->Receptor BLOCKS (Competitive) GProtein G-Protein Activation (Gq / Gi) Receptor->GProtein Signal Transduction Effectors Phospholipase C / Adenylyl Cyclase GProtein->Effectors Response Physiological Response: Smooth Muscle Contraction Salivation Bradycardia Effectors->Response

Figure 2: Competitive antagonism of mAChRs by this compound, inhibiting downstream parasympathetic cascades.[1]

Pharmacokinetics & Mammalian Metabolism

The biological presence of this compound in mammals is dual-natured: it can be ingested as an impurity or formed in vivo as a metabolite.

  • Interspecies Variation:

    • Guinea Pigs: Extensive metabolism of scopolamine to this compound. It is a major urinary metabolite in this species.

    • Mice: Moderate conversion observed.

    • Rats & Rabbits: Minimal conversion; this compound is less prominent as a metabolite but highly toxic if administered directly.

  • Excretion: Primarily renal excretion. Due to the loss of the hydroxyl group, this compound is slightly more lipophilic than scopolamine, potentially altering its blood-brain barrier (BBB) penetration kinetics, though specific CNS distribution data is limited compared to the parent.

Toxicology & Safety Assessment

This compound is classified as a high-potency toxicant.[1] In drug development, it must be strictly controlled as a genotoxic impurity or a potent pharmacological impurity .

  • Acute Toxicity:

    • GHS Classification: Category 2 (Fatal if swallowed/inhaled).[1]

    • Symptoms: Consistent with anticholinergic poisoning—mydriasis (dilated pupils), tachycardia, dry mucous membranes, urinary retention, and potential CNS delirium.[1]

  • Regulatory Status:

    • Listed as a specific impurity in USP (United States Pharmacopeia) and BP (British Pharmacopoeia) monographs for Hyoscine Hydrobromide.[1]

    • Limit Tests: Strict limits (typically <0.5%) are enforced in pharmaceutical raw materials to prevent unintended anticholinergic overdose.[1]

Experimental Protocols
6.1 Protocol: Analytical Detection (HPLC-MS)

To validate the presence of this compound in biological fluids or formulation stability samples.

  • Sample Preparation:

    • Extract plasma/urine with solid-phase extraction (SPE) using C18 cartridges.[1]

    • Elute with Methanol:Acetonitrile (1:1).[1]

    • Evaporate and reconstitute in mobile phase.

  • Chromatography (LC Conditions):

    • Column: C18 Reverse Phase (e.g., 150mm x 2.1mm, 3µm).[1]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 10 minutes.

  • Mass Spectrometry (MS Detection):

    • Mode: ESI Positive (+).[1]

    • Target Ion: Monitor m/z 286.15 [M+H]

      
       (this compound) vs m/z 304.15 [M+H]
      
      
      
      (Scopolamine).[1]
    • Differentiation: this compound elutes later than scopolamine due to the loss of the polar hydroxyl group (increased lipophilicity).

6.2 Protocol: In Vitro Muscarinic Binding Assay

To determine affinity (


) relative to scopolamine.
  • Tissue Source: Rat cerebral cortex homogenate (rich in M1/M2 receptors).[1]

  • Radioligand: [³H]-N-Methylscopolamine (0.2 nM).[1]

  • Incubation:

    • Incubate tissue + radioligand + increasing concentrations of this compound (

      
       to 
      
      
      
      M).[1]
    • Incubate for 60 mins at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
References
  • Cayman Chemical. (n.d.).[1] Aposcopolamine Product Information & Biological Activity. Retrieved from [1]

  • United States Pharmacopeia (USP). (2023).[1] Hyoscine Hydrobromide Monograph: Impurity Tables. Rockville, MD.[1]

  • Grokipedia. (n.d.).[1] Aposcopolamine: Pharmacological Activity and Toxicity. Retrieved from [1]

  • Selleck Chemicals. (n.d.).[1] Scopolamine HBr Receptor Pharmacology. Retrieved from [1]

  • PubChem. (n.d.).[1] this compound Compound Summary (CID 3083622).[1] National Library of Medicine. Retrieved from [1]

Sources

Apohyoscine: Physicochemical Profiling and Analytical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Apohyoscine Molecular Weight and Physicochemical Properties Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Scientists, and Drug Development Professionals[1][2]

A Technical Guide for Pharmaceutical Development

Executive Summary

This compound (also known as Aposcopolamine) is the primary dehydration degradation product of the anticholinergic drug Scopolamine (Hyoscine). In pharmaceutical development, it serves as a critical quality attribute (CQA).[1][2] Its presence indicates thermal or acidic stress during manufacturing or storage.[1][2] Unlike its parent compound, this compound possesses a conjugated double bond system that significantly alters its physicochemical behavior—most notably its UV extinction coefficient and lipophilicity.[1][2] This guide provides a definitive reference for its properties, formation mechanisms, and detection protocols.[1][2]

Part 1: Molecular Identity & Physicochemical Core[1][2]

This compound differs from Scopolamine by the loss of a single water molecule from the tropic acid moiety. This dehydration creates an


-methylenebenzeneacetic acid ester (atropic acid ester), introducing a styrene-like conjugation that is absent in the parent molecule.[1][2]
Fundamental Data
PropertyData PointTechnical Note
Chemical Name This compound; AposcopolamineIUPAC: (1R,2R,4S,5S,7s)-9-methyl-3-oxa-9-azatricyclo[3.3.1.0^2,4]nonan-7-yl 2-phenylprop-2-enoate
CAS Registry 535-26-2Distinct from Apoatropine (CAS 500-55-0) which lacks the epoxide bridge.[1][2][3]
Molecular Formula

Parent Scopolamine is

.[1][2]
Molecular Weight 285.34 g/mol Exact Mass: 285.1365 Da
Physical State Viscous oil or crystalline solidMelting point varies by salt form; free base is often an oil.[1][2]
Physicochemical Behavior[1]
  • Solubility Profile: Unlike Scopolamine HBr (highly water-soluble), this compound free base exhibits increased lipophilicity due to the loss of the hydroxyl group. It is readily soluble in chloroform, ethanol, and dilute acids, but sparingly soluble in neutral water.[1][2]

  • pKa & Ionization: The tertiary amine on the tropane ring remains intact. The pKa is estimated at 7.6 – 7.8 , behaving as a weak base similar to the parent tropane. It requires acidic buffers (pH < 3.[1][2]0) for retention in cation-exchange modes or to ensure full ionization in Reverse Phase HPLC (RP-HPLC).[1][2]

  • UV Absorbance (Critical Analytical Differentiator):

    • Scopolamine:[2][4][5][6][7][8][9][10][11] Weak chromophore.[1][2] Detection usually requires

      
       = 210–220 nm (end absorption).[1][2]
      
    • This compound: Strong chromophore.[1][2] The conjugated double bond (

      
       conjugated with the phenyl ring) results in a high molar extinction coefficient (
      
      
      
      ) at 254 nm .[1][2]
    • Implication: In HPLC chromatograms at 254 nm, this compound will appear as a major peak even at trace concentrations, while Scopolamine may be invisible.[1][2]

Part 2: Mechanism of Formation (Stability Profile)[1][2]

Understanding the formation of this compound is essential for defining storage conditions and shelf-life limits. The reaction is an acid-catalyzed dehydration or thermal elimination.

Degradation Pathway

The tropic acid ester of scopolamine undergoes dehydration to form the atropic acid ester. This reaction is accelerated by:

  • Low pH: Acidic formulations (common for stabilizing the amine) can catalyze dehydration over time.[1][2]

  • Heat: Autoclaving or high-temperature storage significantly increases this compound levels.[1][2]

DegradationPathway Scopolamine Scopolamine (C17H21NO4) MW: 303.35 Intermediate Carbocation/Transition State Scopolamine->Intermediate Acid/Heat (Protonation of -OH) This compound This compound (C17H19NO3) MW: 285.34 Intermediate->this compound Elimination (-H+) Water H2O Intermediate->Water Loss

Figure 1: Acid-catalyzed dehydration pathway of Scopolamine to this compound.[1][2] The reaction involves the elimination of the hydroxyl group on the tropic acid side chain.

Part 3: Analytical Characterization & Protocols[1][2]

HPLC Method Development Strategy

Because this compound is a related substance (impurity), it must be resolved from the parent peak.[1][2]

  • Column: C18 or C8 (L1 or L7 USP classification).[1][2] A base-deactivated silica is recommended to reduce tailing of the tertiary amine.

  • Mobile Phase:

    • Buffer: Phosphate or Acetate buffer (pH 2.5 – 3.5).[1][2] Low pH suppresses silanol activity and keeps the amine protonated.

    • Organic: Acetonitrile (ACN) is preferred over Methanol for sharper peaks and lower backpressure.[1][2]

  • Gradient: this compound is less polar (more hydrophobic) than Scopolamine.[1][2] It will elute after Scopolamine in Reverse Phase conditions.[1][2]

Experimental Protocol: Forced Degradation (Generation of Reference Material)

If a commercial standard is unavailable, this compound can be generated in-situ for peak identification.[1][2]

Reagents:

  • Scopolamine Hydrobromide (10 mg)[1][2]

  • 0.1 N Hydrochloric Acid (HCl) or 1% Sulfuric Acid (

    
    )[1][2]
    
  • HPLC Vials[1][2]

Procedure:

  • Preparation: Dissolve 10 mg of Scopolamine HBr in 5 mL of 0.1 N HCl.

  • Stress: Heat the solution at 80°C – 100°C (reflux or water bath) for 2–4 hours.

    • Note: This mimics the "acid hydrolysis" pathway but stops at dehydration before the ester bond hydrolyzes completely to Scopine and Tropic Acid.

  • Neutralization (Optional for HPLC): If injecting directly, ensure the mobile phase buffer capacity can handle the acid, or dilute 1:10 with mobile phase.[1]

  • Analysis: Inject onto HPLC. The this compound peak will appear at a higher retention time (RRT ~1.2 – 1.5) compared to the parent.

Analytical Decision Tree

AnalyticalWorkflow Start Sample Analysis (Scopolamine Formulation) Detect Detector Selection Start->Detect UV210 UV @ 210 nm (Universal Detection) Detect->UV210 Primary Assay UV254 UV @ 254 nm (Selective for this compound) Detect->UV254 Impurity ID Result210 Scopolamine: Large Peak This compound: Small Peak UV210->Result210 Result254 Scopolamine: Invisible/Weak This compound: Strong Response UV254->Result254 Quant Quantification (Calculate % Impurity) Result210->Quant Use RRF* Result254->Quant Confirmation

*Figure 2: Analytical workflow emphasizing the differential UV response. RRF = Relative Response Factor.[1][2]

Part 4: Biological & Regulatory Implications[1][2]

Pharmacological Activity

While often categorized strictly as an impurity, this compound retains pharmacological activity.[1][2]

  • Receptor Affinity: It acts as a muscarinic antagonist.[1][2][5] However, its affinity is generally reported to be lower than that of Scopolamine.[1]

  • Toxicity: Historical data suggests this compound may have different toxicity profiles due to the reactive nature of the Michael acceptor (conjugated double bond), potentially leading to covalent binding with biological nucleophiles, though this is less documented than for other Michael acceptors.

Regulatory Limits
  • USP/EP Status: this compound is a specified impurity in the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) monographs for Scopolamine Hydrobromide.[1][2]

  • Limit: Typically NMT (Not More Than) 0.1% to 0.5% depending on the specific dosage form (Injectable vs. Transdermal).[1][2]

  • Identification: The EP uses the specific absorbance difference to identify this compound (Impurity A) distinct from Apoatropine.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3083622, this compound.[1][2] Retrieved from [Link][1][2]

  • United States Pharmacopeia (USP). Scopolamine Hydrobromide Monograph.[1][2] (Requires Subscription).[1][2] USP-NF standards for impurity profiling.[1][2]

  • European Pharmacopoeia (Ph.[1][2] Eur.). Hyoscine Hydrobromide Monograph 0106.[1][2][4][12] Defines Impurity A (this compound) limits and detection methods.

  • O'Neil, M.J.[1][2][12] (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals.[1][2] Whitehouse Station, NJ: Merck and Co.[1][2] (Provides solubility and physical constants).[1][2][13]

Sources

Methodological & Application

HPLC method development for apohyoscine detection

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and In-depth Protocol for the Development of a Stability-Indicating HPLC Method for Apohyoscine Detection

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of this compound. This compound, a tropane alkaloid and a significant derivative of scopolamine, requires precise analytical methods for its identification in pharmaceutical research, quality control, and botanical analysis. This document provides a narrative built on scientific principles, explaining the rationale behind each step of the method development process. It follows a logical progression from understanding the analyte's physicochemical properties to the final validation of a method capable of separating this compound from its potential degradation products, in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction: The Analytical Challenge of this compound

This compound (also known as aposcopolamine) is a tropane alkaloid found in certain plants of the Solanaceae family and is an active metabolite of the well-known anticholinergic drug, scopolamine.[4][5] Its structural similarity to other alkaloids and its potential presence as an impurity or degradant in scopolamine-based formulations necessitates a highly specific and reliable analytical method. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering the resolution, sensitivity, and quantification capabilities required in a regulated environment.[1]

The objective of this guide is to provide researchers and drug development professionals with a detailed framework for creating a stability-indicating HPLC method from the ground up. A stability-indicating method is one that can unequivocally assess the drug substance in the presence of its degradation products, impurities, and excipients.[6][7] This is achieved through forced degradation studies, which are an integral part of method development and validation.[8][9]

Foundational Strategy for HPLC Method Development

A successful HPLC method is not born from trial and error, but from a systematic approach grounded in the physicochemical properties of the analyte. The development process should be a logical sequence of steps, from initial planning to final validation.

Diagram: HPLC Method Development Workflow

HPLC_Method_Development cluster_0 Phase 1: Planning & Scoping cluster_1 Phase 2: Initial Method Development cluster_2 Phase 3: Optimization & Validation Analyte Analyte Characterization MW: 285.34 g/mol pKa: ~7.6 (estimated) UV Absorbance Goals Define Method Goals Qualitative/Quantitative Stability-Indicating Required Sensitivity Literature Literature Review Existing methods for related compounds This compound properties Column Column & Stationary Phase Selection Reversed-Phase (C18) Particle Size: 3-5 µm Goals->Column Input Literature->Column Mobile Mobile Phase Selection A: Aqueous Buffer (e.g., Phosphate) B: Organic (ACN/MeOH) pH Control Detector Detector & Wavelength UV-Vis Detector Select λmax (~210-220 nm) Scouting Scouting Gradient Run Broad Gradient (e.g., 10-90% B) Assess Retention Optimization Method Optimization Adjust Gradient Slope Fine-tune pH Optimize Flow Rate & Temp. Scouting->Optimization Scouting->Optimization Refine Validation ICH Q2(R2) Validation Specificity, Linearity, Accuracy, Precision, Robustness, etc. Forced_Deg Forced Degradation Study Acid, Base, Oxidation, Heat, Light Confirm Peak Purity Validation->Forced_Deg Specificity Check

Caption: A systematic workflow for HPLC method development.

Understanding this compound's Properties
  • Structure and Polarity: this compound (C₁₇H₁₉NO₃, M.W. 285.34 g/mol ) is a moderately polar molecule, making it an ideal candidate for reversed-phase (RP) chromatography.[10][11]

  • pKa: As a tropane alkaloid, it possesses a tertiary amine group, making it basic with an estimated pKa around 7.6. This is a critical parameter; the pH of the mobile phase must be controlled to ensure a consistent ionization state and, therefore, reproducible retention and good peak shape. Operating at a pH at least 2 units below the pKa (e.g., pH < 5.6) will ensure the analyte is in its protonated, cationic form, which generally behaves well on silica-based columns.

Strategic Selection of Chromatographic Conditions

Column Selection: A C18 (octadecylsilane) column is the workhorse of reversed-phase HPLC and is the recommended starting point.[15] Its non-polar stationary phase will provide adequate retention for the moderately polar this compound.

  • Rationale: The hydrophobic C18 chains interact with the non-polar regions of the this compound molecule, while a polar mobile phase elutes it from the column.

  • Recommended Column: A high-purity, base-deactivated silica C18 column, 150 mm x 4.6 mm, with a 5 µm particle size, offers a good balance of efficiency, resolution, and backpressure.

Mobile Phase Selection:

  • Organic Modifier: Acetonitrile is generally preferred over methanol as it has a lower viscosity (leading to lower backpressure) and often provides sharper peaks.

  • Aqueous Phase: A buffer is essential to control the mobile phase pH. A phosphate buffer is a good choice as it has a strong buffering capacity in the desired pH range (pH 2.5-4.5).

  • Initial Mobile Phase Composition:

    • Phase A: 20 mM Potassium Phosphate, pH adjusted to 3.0 with phosphoric acid.

    • Phase B: Acetonitrile.

  • Rationale: A pH of 3.0 ensures the tertiary amine of this compound is fully protonated, minimizing peak tailing that can occur from interactions with residual silanols on the column packing.

Initial Scouting Gradient: A "scouting" gradient is a rapid way to determine the approximate elution conditions.[16]

  • Protocol: Run a fast, wide linear gradient from a low to a high percentage of organic solvent (e.g., 10% to 90% acetonitrile over 20 minutes). This single run will reveal the retention time of this compound and any impurities, providing the basis for method optimization.

Detailed Experimental Protocols

Materials and Instrumentation
Item Specification
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, PDA/UV Detector
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Chemicals This compound Reference Standard, Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Potassium Dihydrogen Phosphate, Phosphoric Acid, Hydrochloric Acid, Sodium Hydroxide, Hydrogen Peroxide (30%)
Solvents Deionized Water (18.2 MΩ·cm)
Optimized Chromatographic Conditions

The following table presents a starting point for the optimized method, which should be finalized after optimization and validation.

Parameter Optimized Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM KH₂PO₄, pH 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient 15% B to 55% B in 15 min, hold at 55% B for 2 min, return to 15% B in 1 min, equilibrate for 7 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 215 nm
Standard and Sample Preparation Protocols

Protocol 1: Preparation of Standard Solutions

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Working Standard Solutions: Perform serial dilutions from the stock solution using the diluent to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Protocol 2: Sample Preparation from Plant Material Sample preparation is a critical step that can introduce significant error if not properly optimized.[17] This protocol provides a general guideline for extraction.

  • Drying and Grinding: Dry the plant material (e.g., leaves, seeds) in a forced-air oven at ~60°C until a constant weight is achieved.[18] Grind the dried material to a fine powder (to pass a 2 mm sieve).[18][19]

  • Extraction: Accurately weigh 1 g of powdered plant material into a flask. Add 20 mL of methanol.

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to facilitate cell lysis and extraction.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial. This step is crucial to remove particulates that could damage the HPLC system.

Method Validation: Ensuring Trustworthiness and Reliability

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[20] The following protocols are based on the ICH Q2(R2) guidelines.[2][3][21]

Parameter Purpose Acceptance Criteria (Typical)
Specificity To ensure the method can detect the analyte in the presence of impurities, degradants, or matrix components.Peak purity index > 0.999; baseline resolution between this compound and adjacent peaks.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations where the method is accurate, precise, and linear.Typically 80% to 120% of the target concentration.
Accuracy The closeness of the measured value to the true value.% Recovery between 98.0% and 102.0%.
Precision The degree of agreement among individual test results.% RSD ≤ 2.0% for repeatability and intermediate precision.
LOD The lowest amount of analyte that can be detected.Signal-to-Noise ratio of 3:1.
LOQ The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness The method's capacity to remain unaffected by small, deliberate variations in parameters.% RSD of results should remain within acceptable limits.

Forced Degradation: Building a Stability-Indicating Method

Forced degradation (or stress testing) is the cornerstone of developing a stability-indicating method.[22] It involves subjecting the drug substance to harsh conditions to intentionally produce degradation products.[8][9][23]

Diagram: Forced Degradation Experimental Workflow

Forced_Degradation cluster_conditions Stress Conditions Acid Acid Hydrolysis 0.1 M HCl, 60°C, 4h Analysis HPLC-PDA Analysis | {Inject stressed sample | Assess peak purity & resolution} Acid->Analysis Analyze Base Base Hydrolysis 0.1 M NaOH, 60°C, 2h Base->Analysis Analyze Oxidative Oxidation 3% H₂O₂, RT, 24h Oxidative->Analysis Analyze Thermal Thermal Solid State, 105°C, 48h Thermal->Analysis Analyze Photo Photolytic ICH Q1B Conditions Photo->Analysis Analyze Start This compound Solution | (e.g., 100 µg/mL) Start->Acid Expose Start->Base Expose Start->Oxidative Expose Start->Thermal Expose Start->Photo Expose Result Method Specificity Confirmed | {No co-elution of degradants} Analysis->Result

Sources

Application Note: High-Integrity Extraction and Isolation of Apohyoscine from Solanaceous Tissue

[1][2]

Abstract & Scope

Apohyoscine (Aposcopolamine, CAS: 535-26-2) is a dehydratation product of the tropane alkaloid scopolamine (hyoscine).[1][2][3] While often regarded as a degradation artifact formed during thermal or acidic processing, it exists as a minor native metabolite in Datura, Duboisia, and Hyoscyamus species.[2]

This Application Note provides a rigorous protocol for the extraction of this compound. Critically, this guide distinguishes between extracting native this compound and preventing the artificial conversion of scopolamine into this compound. Standard gas chromatography (GC) inlets and heated acidic extractions can artificially inflate this compound yields by up to 78% via dehydration of the scopolamine precursor.

Target Audience: Analytical Chemists, Pharmacognosists, and Process Engineers.[2]

Chemical Mechanism & Stability Factors

To extract this compound effectively, one must understand its formation.[2] this compound differs from scopolamine by the loss of a water molecule from the tropic acid moiety, resulting in an apo-acid (atropic acid) ester.[2]

The Dehydration Pathway

The conversion is an elimination reaction. Under thermal stress or acidic catalysis, the hydroxyl group on the tropic acid side chain of scopolamine undergoes dehydration, forming a double bond (conjugated system).

  • Precursor: Scopolamine (Epoxide bridge intact, Tropic acid ester).[2]

  • Reaction:

    
    -elimination of water.[1][2]
    
  • Product: this compound (Atropic acid ester).[1][2][4]

Critical Control Point: If your goal is to quantify native this compound, you must avoid temperatures >50°C and strong mineral acids during the initial maceration, as these catalyze the dehydration of co-occurring scopolamine.

Visualization of Stability Pathway

The following diagram illustrates the extraction logic required to differentiate native presence from artifactual formation.

GPlantPlant Tissue(Datura/Duboisia)ScopolamineScopolamine(Native)Plant->ScopolamineApoNativeThis compound(Native)Plant->ApoNativeExtractionExtraction ProcessScopolamine->ExtractionApoNative->ExtractionHeatHeat (>60°C)or Strong AcidExtraction->HeatImproper MethodColdCold Extraction(MeOH/Tartaric Acid)Extraction->ColdRecommendedArtifactArtifactual this compound(False Positive)Heat->ArtifactDehydrationResultAccurate ProfilingCold->ResultPreserves RatioArtifact->ResultContamination

Figure 1: Stability pathway distinguishing native this compound from extraction artifacts.[1][2]

Protocol A: Cold-Process Extraction (Native Profiling)

Objective: Isolation of this compound while suppressing scopolamine dehydration.[1][2] Yield Target: >85% recovery of native alkaloids.

Reagents & Equipment
  • Solvent A: Methanol (HPLC Grade).[2]

  • Solvent B: 0.1% L-Tartaric Acid in water (pH ~3.5).[1][2] Note: Tartaric acid is preferred over H2SO4 as it is milder and less likely to catalyze dehydration.

  • Cleanup: Mixed-Mode Cation Exchange (MCX) SPE Cartridges (e.g., Oasis MCX or Strata-X-C).[1][2]

  • Equipment: Ultrasonic bath (chilled), Centrifuge, Nitrogen evaporator.

Step-by-Step Workflow
Step 1: Cryogenic Homogenization
  • Flash-freeze fresh plant tissue (leaves/seeds) in liquid nitrogen.[1][2]

  • Grind to a fine powder using a ball mill.

  • Why: Prevents enzymatic degradation (esterases) that could hydrolyze the tropane ester bond.[2]

Step 2: Cold Sonication
  • Weigh 500 mg of powdered tissue.

  • Add 10 mL of Solvent Mixture (MeOH : 0.1% Tartaric Acid, 70:30 v/v).

  • Sonicate for 15 minutes at < 25°C . Use ice packs in the bath if necessary.

  • Centrifuge at 4000 RPM for 10 minutes. Collect supernatant.

  • Repeat extraction once and combine supernatants.

Step 3: Solid Phase Extraction (SPE) Cleanup

Because tropane alkaloids are basic amines, Cation Exchange is the most specific purification method.

  • Conditioning: Flush MCX cartridge with 2 mL MeOH, then 2 mL water.[2]

  • Loading: Acidify the crude extract to pH 3.0 (if not already) and load onto the cartridge.

    • Mechanism:[1][2] The positively charged nitrogen on the tropane ring binds to the sulfonate groups of the resin.

  • Washing:

    • Wash 1: 2 mL 0.1 N HCl (Removes neutrals/acids).[2]

    • Wash 2: 2 mL Methanol (Removes hydrophobic neutrals).[2]

  • Elution: Elute with 2 mL 5% NH4OH in Methanol .

    • Mechanism:[1][2] The ammonia neutralizes the tropane nitrogen, breaking the ionic bond and releasing the alkaloid into the organic solvent.

Step 4: Concentration
  • Evaporate the eluate to dryness under a stream of Nitrogen at 35°C .

    • Warning: Do not use a rotary evaporator at >40°C.[2]

  • Reconstitute in Mobile Phase (see Section 4).[2]

Analytical Validation (HPLC-UV/MS)

Critical Warning: Do not use Gas Chromatography (GC) for primary quantification unless the sample is derivatized.[1][2] The high temperature of the GC inlet (250°C+) causes significant thermal degradation of scopolamine into this compound, leading to false-positive high concentrations.[2]

HPLC Parameters

The following method ensures separation of this compound (less polar) from scopolamine.

ParameterSpecification
Column C18 Reverse Phase (e.g., Kinetex or Luna), 150 x 4.6 mm, 5 µm
Mobile Phase A 20 mM Ammonium Acetate (pH 6.[1][2]5)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Gradient 10% B to 50% B over 15 mins
Detection UV @ 210 nm (Specific for the ester linkage)
Retention Order Scopolamine (RT ~5 min) < this compound (RT ~8 min)
Workflow Visualization

ProtocolSampleFrozen Tissue(500mg)ExtractExtractionMeOH:Tartaric Acid(Cold Sonication)Sample->ExtractLoadSPE Loading(MCX Cartridge)Extract->LoadWashWash Steps1. HCl (Aq)2. MeOHLoad->WashEluteElution5% NH4OH in MeOHWash->EluteAnalysisHPLC-UV(No Heat)Elute->Analysis

Figure 2: Optimized Cold-Extraction Workflow for this compound.

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
High this compound / Low Scopolamine Thermal degradation during evaporation or GC injection.[1][2]Lower evaporation temp to <35°C. Switch from GC to HPLC.
Low Recovery (Both) pH incorrect during SPE loading.Ensure extract is acidic (pH < 4) before loading MCX cartridge.[2]
Peak Tailing Interaction with silanol groups on column.Add 0.1% Triethylamine (TEA) to mobile phase or use end-capped columns.[1][2]
Hydrolysis Products (Scopine) Basic exposure too long.[1][2]Minimize time in NH4OH elution solvent; evaporate immediately.

References

  • Simultaneous analysis of hyoscyamine, scopolamine, and apoatropine in Solanaceous hairy roots. Journal of Chromatography A, 2005.[2][5]

    • Source:[1][2]

  • Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet.Toxics (MDPI), 2021.

    • Source:[1][2]

  • Liquid chromatographic determination of hyoscine (scopolamine) in urine using solid phase extraction. Biomedical Chromatography, 1992.[2][6]

    • Source:[1][2]

  • PubChem Compound Summary: this compound. National Library of Medicine.[2]

    • Source:[1][2]

  • European Pharmacopoeia (Ph.[2][7] Eur.) Monograph: Scopolamine Hydrobromide. (Regarding Impurity B - this compound).[1][2]

    • Source:[1][2]

Apohyoscine reference standard preparation for QC analysis

Author: BenchChem Technical Support Team. Date: February 2026

Apohyoscine (also known as Aposcopolamine or Hyoscine Impurity C in EP) is the primary dehydration degradation product of Scopolamine (Hyoscine). Structurally, it is formed by the loss of a water molecule from the tropic acid moiety of scopolamine, creating an exocyclic double bond (atropic acid ester).

In the Quality Control (QC) of Scopolamine Hydrobromide formulations (transdermal patches, injectables, and ophthalmic solutions), this compound is a critical quality attribute (CQA). Its formation is accelerated by thermal stress and acidic conditions. Because this compound is a potent muscarinic antagonist with a distinct toxicity profile compared to the parent drug, pharmacopoeias (USP, EP) mandate strict limits (typically NMT 0.5%).

This guide details the scientifically rigorous preparation of this compound reference standard solutions, addressing specific challenges regarding its lipophilicity, solubility, and chromatographic separation.

Chemical Basis & Degradation Mechanism

Understanding the formation of this compound is essential for preventing artifactual degradation during standard preparation.

Mechanism:


-elimination of water from the tropic acid side chain.

Apohyoscine_Formation Scopolamine Scopolamine (C17H21NO4) Stress Stress Factors: Heat (>40°C) Acidic pH Scopolamine->Stress Intermediate Transition State (Protonation of -OH) Stress->Intermediate Activation This compound This compound (C17H19NO3) (Dehydrated) Intermediate->this compound Elimination Water H2O Intermediate->Water

Figure 1: Mechanism of Scopolamine degradation to this compound via dehydration.

Protocol 1: Reference Standard Handling & Stock Preparation

Challenge: this compound is significantly less polar than scopolamine due to the loss of the hydroxyl group. It exhibits poor solubility in pure water and requires organic co-solvents or sonication.

Safety Warning: this compound is an anticholinergic agent. Handle in a fume hood.

Materials Required
  • Primary Standard: USP this compound RS or EP Hyoscine Impurity C CRS.

  • Solvent A (Diluent): 50:50 Acetonitrile:Water (v/v). Rationale: Pure methanol can cause esterification artifacts over time; ACN/Water is chemically inert.

  • Glassware: Amber Volumetric Flasks (Class A). Rationale: Protects from photo-isomerization.

Step-by-Step Procedure
  • Equilibration: Allow the Reference Standard (RS) vial to reach room temperature (20–25°C) before opening to prevent condensation.

  • Weighing:

    • Weigh approximately 5.0 mg of this compound RS into a 50 mL amber volumetric flask.

    • Note: Do not dry the standard unless specified by the certificate of analysis (CoA). Most RS are used on an "as is" basis with a correction factor applied later.

  • Dissolution (Critical Step):

    • Add approx. 30 mL of Solvent A .

    • Sonicate for 5 minutes. Causality: The double bond increases planarity and crystal lattice energy; simple shaking is often insufficient for complete dissolution.

    • Inspect visually for floating particles.

  • Dilution: Dilute to volume with Solvent A.

    • Concentration: ~0.1 mg/mL (100 µg/mL).

  • Storage: Transfer to HPLC vials or store at 2–8°C. Stable for 7 days.

Protocol 2: Chromatographic Separation (HPLC)

The separation of Scopolamine and this compound requires a method that suppresses silanol activity (to reduce tailing of the amine) while providing hydrophobic selectivity for the this compound double bond.

HPLC Conditions Table
ParameterSpecificationRationale
Column C18 (L1), 250 x 4.6 mm, 5 µmProvides necessary hydrophobic retention for the non-polar this compound.
Mobile Phase Buffer : Acetonitrile (65 : 35)High organic content required to elute this compound (which elutes after Scopolamine).
Buffer Composition 50 mM Potassium Phosphate (pH 3.0) + 0.1% Triethylamine (TEA)Low pH ensures ionization of the nitrogen (solubility); TEA masks silanol groups to improve peak symmetry.
Flow Rate 1.0 - 1.2 mL/minStandard flow for 4.6mm ID columns.
Temperature 30°CConstant temperature prevents retention time drift.
Detection UV @ 210 nmThe carbonyl and benzene ring absorb strongly here. 210 nm offers ~5x sensitivity over 254 nm.
Injection Volume 10 - 20 µLDependent on sensitivity requirements.
System Suitability Criteria (Self-Validating System)

To ensure the data is trustworthy, the system must meet these metrics before running samples:

  • Resolution (

    
    ):  > 1.5 between Scopolamine and this compound.
    
  • Tailing Factor (

    
    ):  < 2.0 for this compound (Alkaloids are prone to tailing).
    
  • RSD (Precision): < 2.0% for 5 replicate injections.

Analytical Workflow & Logic

The following diagram illustrates the decision matrix for the QC analysis, ensuring that "Out of Specification" (OOS) results are distinguished from "System Suitability Failure."

QC_Workflow Start Start QC Run SysSuit Inject System Suitability (Mix of Scopolamine + this compound) Start->SysSuit CheckRes Check Resolution (Rs) Is Rs > 1.5? SysSuit->CheckRes Fail STOP: Check Column/Buffer pH CheckRes->Fail No InjectSample Inject Sample Solution CheckRes->InjectSample Yes Calc Calculate Impurity % (External Standard Method) InjectSample->Calc Result Report Result Calc->Result

Figure 2: Logic flow for this compound QC analysis.

Calculation of Potency

When using the Reference Standard to quantify the impurity in a sample, the purity of the standard itself must be accounted for.



Where:

  • 
     = Weight of this compound RS (mg)
    
  • 
     = Purity of the RS (from CoA, usually as % "as is" or "anhydrous").
    
  • 
     = Volume of the flask (mL).
    

Note: If the CoA provides purity on a "Dried Basis," you must measure the water content (KF) or Loss on Drying (LOD) and adjust:



Troubleshooting Guide

IssueProbable CauseCorrective Action
This compound Peak Tailing Silanol interaction; pH too high.Lower buffer pH to 3.0; Ensure TEA is added to the buffer.
Retention Time Drift Temperature fluctuation; Organic evaporation.Use a column oven (30°C); Cap solvent bottles tightly to prevent ACN evaporation.
Low Recovery/Area Incomplete dissolution; Adsorption to glass.Sonicate standard for >5 mins; Use silanized glassware if concentration is < 1 µg/mL.
Ghost Peaks Carryover.This compound is sticky. Add a needle wash step with 100% Methanol.

References

  • United States Pharmacopeia (USP). Scopolamine Hydrobromide Monograph. USP-NF. (Links to USP require subscription, general access via ).

  • European Pharmacopoeia (Ph. Eur.). Hyoscine Hydrobromide: Impurity C.[1] (Access via ).

  • PubChem. this compound Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • K. László et al. "Simultaneous analysis of hyoscyamine, scopolamine, 6β-hydroxyhyoscyamine and apoatropine in Solanaceous hairy roots by reversed-phase high-performance liquid chromatography."[2] Journal of Chromatography A, Vol 1091, Issues 1-2, 2005.[3] (Validates C18/Phosphate buffer methods for these alkaloids).

Sources

Troubleshooting & Optimization

Preventing thermal degradation of scopolamine to apohyoscine in GC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of scopolamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing scopolamine using Gas Chromatography (GC), with a specific focus on preventing its thermal degradation to aposcopolamine. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and accuracy of your analytical results.

Introduction: The Challenge of Scopolamine Analysis by GC

Scopolamine, a tropane alkaloid, is a crucial compound in pharmaceutical development and clinical research.[1] However, its analysis by Gas Chromatography (GC) is notoriously challenging due to its thermal lability.[2][3] At the high temperatures typically employed in GC inlets, scopolamine readily undergoes a dehydration reaction, eliminating a water molecule to form its primary degradation product, aposcopolamine.[2][3][4] This on-instrument degradation can lead to inaccurate quantification, method variability, and potentially overlooking the presence of scopolamine in a sample.[2][3]

This guide provides a comprehensive framework for understanding and mitigating this critical issue.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered during the GC analysis of scopolamine.

Q1: My scopolamine peak is very small or absent, but I see a large, unidentified peak later in the chromatogram. What is happening?

A1: This is a classic symptom of thermal degradation. The small or absent scopolamine peak, coupled with the appearance of a new peak, strongly suggests that the scopolamine is converting to aposcopolamine in the hot GC inlet.[2][3][4] Aposcopolamine is less polar and will typically elute later than scopolamine. To confirm this, you should lower your GC inlet temperature significantly (e.g., to 200 °C) and re-inject. If the scopolamine peak height increases and the unknown peak decreases, you have confirmed on-instrument degradation.

Q2: I've lowered my inlet temperature, but I'm still seeing significant degradation. What else can I do?

A2: While lowering the temperature is a crucial first step, other factors can contribute to degradation.[2][3] Consider the following:

  • Inlet Liner: An active or contaminated inlet liner can catalyze the degradation reaction. Ensure you are using a fresh, deactivated (silanized) liner.

  • GC Column: An old or poorly conditioned column can have active sites that promote degradation.

  • Injection Solvent: The choice of solvent can influence the extent of degradation. A study has shown that degradation can be more pronounced in methanol compared to ethyl acetate at temperatures below 250°C.[2]

Q3: What is derivatization, and can it help prevent scopolamine degradation?

A3: Derivatization is a chemical modification of the analyte to improve its analytical properties, such as thermal stability and volatility.[5][6] For scopolamine, derivatization is a highly effective strategy to prevent thermal degradation. The most common approach is silylation, where the hydroxyl group on the tropic acid moiety is converted to a trimethylsilyl (TMS) ether.[7][8] This blocks the site of dehydration, making the molecule much more stable at high temperatures.

Q4: What are the best silylation reagents for scopolamine?

A4: Several silylating reagents can be used, with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) being popular choices due to the volatility of their byproducts.[9] Often, a catalyst like trimethylchlorosilane (TMCS) is added to increase the reaction rate.

Q5: Are there alternatives to GC for scopolamine analysis that avoid thermal degradation?

A5: Yes. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is an excellent alternative and is often the method of choice for quantitative analysis of thermally labile compounds like scopolamine.[2][10][11] Since HPLC separations are performed at or near room temperature, the risk of thermal degradation is eliminated. The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) often recommend HPLC-based methods for the analysis of scopolamine and related substances.[10][12]

Part 2: In-Depth Troubleshooting Guides

This section provides structured approaches to diagnose and resolve common problems.

Guide 1: Diagnosing and Confirming Thermal Degradation

Objective: To systematically determine if poor scopolamine response is due to thermal degradation.

Workflow:

Caption: Diagnostic workflow for thermal degradation.

Guide 2: Optimizing GC Parameters for Underivatized Scopolamine

Objective: To minimize degradation of scopolamine without derivatization. This approach is suitable for qualitative screening but may not be ideal for robust quantification.

Parameter Optimization Table:

ParameterStandard Setting (High Degradation)Optimized Setting (Low Degradation)Rationale
Inlet Temperature 250 - 280 °C≤ 250 °CReduces the primary energy source for the dehydration reaction.[2][3]
Inlet Liner Standard glass woolDeactivated, low-bleed linerMinimizes active sites that can catalyze degradation.
Injection Mode SplitlessSplit (if sensitivity allows)Reduces the residence time of the analyte in the hot inlet.
Carrier Gas Flow 1.0 mL/min1.5 - 2.0 mL/minFaster flow reduces the time spent in the hot inlet and column.
Oven Program Fast ramp to high final tempStart at a lower temp, slower rampMinimizes thermal stress on the molecule as it travels through the column.

Part 3: Detailed Experimental Protocols

Protocol 1: Silylation of Scopolamine for GC-MS Analysis

Objective: To prepare a thermally stable trimethylsilyl (TMS) derivative of scopolamine to prevent on-instrument degradation.

Materials:

  • Dried sample extract containing scopolamine

  • Silylation reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine or other suitable aprotic solvent (e.g., acetonitrile)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven set to 60-70 °C

  • Nitrogen gas line for evaporation

Procedure:

  • Sample Preparation: Ensure the sample extract is completely dry. Water will quench the silylation reagent. If necessary, evaporate the sample to dryness under a gentle stream of nitrogen.

  • Reconstitution: Add 50 µL of anhydrous pyridine to the dried sample extract. Vortex briefly to dissolve the residue.

  • Derivatization: Add 50 µL of MSTFA + 1% TMCS to the vial.

  • Reaction: Cap the vial tightly and heat at 60 °C for 30 minutes.

  • Cooling: Allow the vial to cool to room temperature before injection.

  • Analysis: Inject 1-2 µL of the derivatized sample into the GC-MS.

Workflow Diagram:

Silylation_Workflow A Dried Sample Extract B Add 50 µL Anhydrous Pyridine A->B C Add 50 µL MSTFA + 1% TMCS B->C D Heat at 60°C for 30 min C->D E Cool to Room Temp D->E F Inject into GC-MS E->F

Caption: Silylation workflow for scopolamine.

Protocol 2: Recommended GC-MS Method for TMS-Scopolamine

Objective: To provide a starting point for the analysis of derivatized scopolamine.

Instrumentation and Parameters:

ParameterRecommended Setting
GC System Agilent 7890 or equivalent
Mass Spectrometer Agilent 5977 or equivalent
Column HP-5ms (30m x 0.25mm, 0.25µm) or similar
Inlet Temperature 270 °C
Injection Volume 1 µL
Injection Mode Split (10:1) or Splitless
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min
MS Source Temp 230 °C
MS Quad Temp 150 °C
Acquisition Mode Scan (m/z 50-550) or SIM
Key TMS-Scopolamine Ions m/z 138, 221, 375 (molecular ion)[8]

Part 4: Alternative Analytical Strategies

While optimizing GC methods is effective, for many applications, particularly in regulated environments, switching to a different analytical technique is the most robust solution.

High-Performance Liquid Chromatography (HPLC)

HPLC avoids the high temperatures that cause scopolamine degradation.[2] Modern pharmacopoeias often specify reversed-phase HPLC methods for the purity and assay of scopolamine.[10][12][13]

Typical HPLC Method Parameters:

ParameterTypical Setting
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and a buffered aqueous phase (e.g., phosphate or acetate buffer)[14]
Detection UV at ~210 nm or Mass Spectrometry (LC-MS)
Flow Rate 1.0 mL/min
Temperature Ambient or slightly elevated (e.g., 30 °C)

Logical Relationship Diagram:

Analysis_Decision cluster_GC GC-Based Analysis cluster_LC LC-Based Analysis A Is quantitative accuracy critical? B Yes A->B C No (Screening) A->C D Derivatization (Silylation) is REQUIRED B->D E Optimized Low-Temp Method is an option C->E F HPLC / LC-MS is the PREFERRED method D->F Consider switching G Eliminates thermal degradation

Caption: Decision tree for scopolamine analysis.

References

  • Namera, A., Yashiki, M., & Ota, K. (2002). Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry. Forensic Science International, 130(1), 23-31. [Link]

  • Pardo-de-Santayana, M., et al. (2002). GC-MS investigation of tropane alkaloids in Datura stramonium. Planta Medica, 68(5), 478-480. [Link]

  • Koželj, G., & Prosen, H. (2021). Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet. Toxics, 9(7), 156. [Link]

  • Koželj, G., & Prosen, H. (2021). Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet. ResearchGate. [Link]

  • Kowalski, P., et al. (2022). GC-MS/MS and LC-MS/MS Identification of Opium and Tropane Alkaloids in Pottery from Funnel Beaker Culture Sites in South-Eastern Poland. Molecules, 27(23), 8382. [Link]

  • Velandia, J., et al. (2019). GC/MS STUDY OF THE TROPANIC ALKALOIDS IN FLOWER EXTRACTS FROM Datura metel L. ResearchGate. [Link]

  • United States Pharmacopeia. USP Monographs: Scopolamine Hydrobromide Injection. [Link]

  • Deutsch, J., et al. (1994). Evidence of Transacylation of Scopolamine in the Gas-Chromatograph Inlet. Journal of Chromatographic Science, 32(1), 1-4. [Link]

  • Shin, H. S., et al. (1998). Determination of scopolamine in human serum by gas chromatography-ion trap tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 712(1-2), 141-147. [Link]

  • Obradović, D., et al. (2022). Analysis of scopolamine and its related substances by means of high-performance liquid chromatography. Acta Chromatographica, 34(4), 485-491. [Link]

  • National Center for Biotechnology Information (n.d.). Scopolamine. PubChem. [Link]

  • ResearchGate. (n.d.). Mass spectrum of scopolamine after silylation in patient urine. [Link]

  • ResearchGate. (n.d.). GC-MS chromatogram of atropine, scopolamine, and their thermolysis... [Link]

  • Obradović, D., et al. (2022). Analysis of scopolamine and its related substances by means of high-performance liquid chromatography. ResearchGate. [Link]

  • Obradović, D., et al. (2022). Analysis of scopolamine and its related substances by means of high-performance liquid chromatography. Acta Chromatographica, 34(4), 485-491. [Link]

  • Kim, D. K., et al. (2001). Determination of scopolamine in human serum and microdialysis samples by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 750(1), 121-128. [Link]

  • Lin, D. L., et al. (2016). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 24(1), 1-15. [Link]

  • Bibel, M. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]

  • López-López, M., et al. (2022). Towards in situ scopolamine analysis in beverages: bicolorimetric device vs portable nano liquid chromatography. Talanta, 239, 123118. [Link]

  • Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]

  • Lin, D. L., et al. (2016). Chemical Derivatization for Forensic Drug Analysis by GC- and LC-MS. Forensic Science Review, 28(1), 17-36. [Link]

  • Koželj, G., & Prosen, H. (2021). Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet. MedSci. [Link]

  • Vlase, L., et al. (2020). Determination of Scopolamine by Gas Chromatography from Different Parts of the Datura innoxia Biomass. ResearchGate. [Link]

  • Huan, T., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry, 87(22), 11443-11450. [Link]

  • PAL System. (n.d.). Metabolite Profiling by Automated Methoximation and Silylation. [Link]

  • LCGC International. (2023). GC Column Killers! [Link]

  • Chrompure. (2025). Column Bleed in Gas Chromatography: Causes, Effects, and Ways to Minimize it. [Link]

Sources

Technical Support Center: Reducing Matrix Effects in Apohyoscine Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the mass spectrometry analysis of apohyoscine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in their experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your results.

Understanding Matrix Effects in this compound Analysis

Matrix effects are a significant challenge in liquid chromatography-mass spectrometry (LC-MS) and can compromise the accuracy, sensitivity, and reproducibility of quantitative analyses. These effects arise from co-eluting compounds from the sample matrix that interfere with the ionization of the target analyte, in this case, this compound.[1] This interference can either suppress or enhance the analyte's signal, leading to erroneous quantification.[2]

Apoatropine, a tropane alkaloid, is susceptible to these effects, particularly when analyzed in complex biological matrices such as plasma, urine, or tissue homogenates.[3] The presence of endogenous substances like phospholipids, salts, and proteins can significantly impact the ionization efficiency of this compound.[2][4]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound mass spectrometry?

A: Matrix effects refer to the alteration of this compound's ionization efficiency due to co-eluting substances from the sample matrix.[5] This interference can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the mass spectrometry signal, ultimately affecting the accuracy of quantification.[2]

Q2: How can I identify if my this compound analysis is affected by matrix effects?

A: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of an this compound standard into the mass spectrometer post-chromatographic separation.[6] A blank matrix extract is then injected. Any fluctuation (dip or rise) in the baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement.[6]

  • Post-Extraction Spike: This is a quantitative approach where the response of this compound in a spiked matrix sample (post-extraction) is compared to its response in a neat solvent standard at the same concentration.[2][6][7] A significant difference between the two responses confirms the presence of matrix effects.

Q3: What are the primary causes of matrix effects in this compound analysis?

A: The main culprits are endogenous components of the biological matrix that co-elute with this compound. These include:

  • Phospholipids: Abundant in plasma and tissue samples, they are notorious for causing ion suppression.[4][8]

  • Salts and Buffers: High concentrations of non-volatile salts can interfere with the electrospray ionization (ESI) process.[9][10]

  • Other Endogenous Molecules: Compounds like proteins and other metabolites can also contribute to matrix effects.[2]

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during your this compound analysis.

Issue 1: Poor Signal Intensity and Reproducibility

Q: I'm observing low signal intensity and poor reproducibility for my this compound standards and samples. Could this be due to matrix effects?

A: Yes, both low signal intensity and poor reproducibility are classic symptoms of ion suppression caused by matrix effects.[9][11] The co-eluting matrix components compete with this compound for ionization, leading to a reduced and inconsistent signal.[10]

Solutions:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they reach the mass spectrometer.[6][8][9]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For a basic compound like this compound, a cation-exchange SPE cartridge can be very effective at isolating it from matrix components.

    • Liquid-Liquid Extraction (LLE): LLE can also provide a cleaner extract compared to simple protein precipitation.[8] Adjusting the pH of the aqueous phase can optimize the extraction of this compound into an immiscible organic solvent while leaving many interfering substances behind.[8]

    • Protein Precipitation (PPT): While simple, PPT is often less effective at removing phospholipids and other matrix components.[8] If using PPT, consider specialized plates that also remove phospholipids.[8]

  • Improve Chromatographic Separation: If interfering compounds co-elute with this compound, adjusting your chromatography can resolve the issue.[12]

    • Modify the Gradient: A shallower gradient can improve the separation between this compound and matrix components.

    • Change the Column: Using a column with a different stationary phase chemistry can alter the selectivity and improve resolution.

  • Sample Dilution: A simple approach is to dilute the sample, which reduces the concentration of interfering matrix components.[10][12][13] However, this may compromise the sensitivity of the assay if the this compound concentration is already low.[6]

Issue 2: Inaccurate Quantification Despite Using an Internal Standard

Q: I'm using a structural analog as an internal standard, but my quantification is still inaccurate. Why is this happening?

A: While a structural analog internal standard can partially compensate for matrix effects, it may not have the exact same ionization efficiency and chromatographic behavior as this compound. If the matrix effect is not uniform across the elution window, the internal standard may not accurately reflect the suppression or enhancement experienced by the analyte.[14]

The Gold Standard Solution: Stable Isotope-Labeled (SIL) Internal Standard

The most robust way to correct for matrix effects is to use a stable isotope-labeled (SIL) internal standard of this compound (e.g., this compound-d3).[14][15][16]

  • Why SIL-IS is Superior: A SIL-IS is chemically identical to the analyte and will therefore have the same chromatographic retention time and ionization efficiency.[16][17] This means it will experience the same degree of matrix effects as the unlabeled this compound, allowing for accurate correction.[14]

Experimental Protocols & Data

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike

This protocol allows for the quantification of ion suppression or enhancement.

Steps:

  • Prepare Three Sets of Samples:

    • Set A (Neat Standard): this compound standard prepared in the mobile phase or reconstitution solvent.

    • Set B (Blank Matrix): Extract a blank matrix sample (e.g., plasma known to be free of this compound) using your established sample preparation method.

    • Set C (Post-Spiked Matrix): Spike the extracted blank matrix from Set B with the this compound standard to the same final concentration as Set A.[18]

  • Analyze: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate the Matrix Effect (ME): ME (%) = (Peak Area of Set C / Peak Area of Set A) x 100[18]

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the typical matrix effect and recovery for this compound using different sample preparation methods.

Sample Preparation MethodMatrix Effect (%)Recovery (%)
Protein Precipitation (PPT) 40-60% (Suppression)85-95%
Liquid-Liquid Extraction (LLE) 70-85%75-90%
Solid-Phase Extraction (SPE) 90-105%80-95%

Note: These are representative values and will vary depending on the specific matrix and experimental conditions.

Visualizing the Workflow

Workflow for Matrix Effect Evaluation and Mitigation

MatrixEffectWorkflow cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategies A Post-Column Infusion (Qualitative) Decision Matrix Effect Present? A->Decision B Post-Extraction Spike (Quantitative) B->Decision C Optimize Sample Prep (SPE, LLE) End Accurate & Reproducible Quantification C->End D Improve Chromatography D->End E Use SIL Internal Standard E->End Start Problem: Inaccurate Results Start->A Start->B Decision->C Yes Decision->D Yes Decision->E Yes Decision->End No

Caption: A logical workflow for identifying and addressing matrix effects in mass spectrometry.

The Mechanism of Ion Suppression

IonSuppression cluster_gas_phase Gas Phase Ions A Apo Evaporation Solvent Evaporation & Droplet Fission A->Evaporation M1 M M1->Evaporation M2 M M2->Evaporation M3 M M3->Evaporation A_ion Apo+ Detector Mass Analyzer A_ion->Detector M_ion M+ Competition Competition for Protonation & Surface Evaporation->Competition Competition->A_ion Competition->M_ion Signal Reduced Signal (Ion Suppression) Detector->Signal

Caption: Competition between analyte (Apo) and matrix (M) for charge in the ESI droplet.

References

  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]

  • LCGC International. (2020, November 12). Ion Suppression: A Major Concern in Mass Spectrometry. Retrieved from [Link]

  • Hewavitharana, A. K., et al. (2010). Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed-mode reversed-phase/anion-exchange high-performance liquid chromatography columns. Rapid Communications in Mass Spectrometry, 24(11), 1633-1638. Retrieved from [Link]

  • Bonfiglio, R., et al. (1999). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry, 13(12), 1175-1185. Retrieved from [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. Retrieved from [Link]

  • Wikipedia. (n.d.). Ion suppression (mass spectrometry). Retrieved from [Link]

  • Welch Materials, Inc. (2024, November 21). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Retrieved from [Link]

  • Infinix Bio. (2026, February 18). Comprehensive Guide to LC MS MS Assay Troubleshooting for Accurate Results. Retrieved from [Link]

  • López-García, E., et al. (2022). Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS. Foods, 11(15), 2289. Retrieved from [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • Shaw, P. N., Tan, B., & Hewavitharana, A. K. (2014). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 32(10), 824-835. Retrieved from [Link]

  • ResearchGate. (n.d.). Matrix effect and extraction recovery for the three alkaloids and the IS in the rat biological samples (n = 6). Retrieved from [Link]

  • Li, W., & Cohen, L. H. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(1), 1-4. Retrieved from [Link]

  • Bioanalysis Zone. (2016, May 31). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Retrieved from [Link]

  • Jagerdeo, E. (2021, November 2). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Stable Isotope-labeled Standards. Retrieved from [Link]

  • Glen Research. (2025, November 6). Using Stable Isotope Labeling with 34S for Pharmacokinetic and Biodistribution Studies. Retrieved from [Link]

  • Shaw, P. N., Tan, B., & Hewavitharana, A. K. (2014). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. LCGC North America, 32(10). Retrieved from [Link]

  • Keller, B. O., et al. (2008). Interferences and contaminants encountered in modern mass spectrometry. Analytica Chimica Acta, 627(1), 71-81. Retrieved from [Link]

  • Cappiello, A., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta, 1133, 149-165. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2023, September 20). A Comprehensive Guide for Analytical Method Validation. Retrieved from [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

  • PharmaInfo. (n.d.). Analytical Method Development and Validation for Pre-Clinical Analysis. Retrieved from [Link]

  • Wang, S., et al. (2023). Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy. Journal of Pharmaceutical and Biomedical Analysis, 234, 115598. Retrieved from [Link]

  • De Bievre, P., et al. (2010). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. Accreditation and Quality Assurance, 15(10), 579-587. Retrieved from [Link]

  • myadlm.org. (2017, August 1). Interference Testing and Mitigation in LC-MS/MS Assays. Retrieved from [Link]

  • University of Glasgow. (2012, December 10). Stability of drugs and pesticides of forensic toxicological interest and their metabolites in biological samples. Retrieved from [Link]

  • Lestido-Cardama, A., et al. (2024). Development and validation of an analytical methodology based on solvent microextraction and UHPLC-MS/MS for determining bisphenols in honey. Food Chemistry, 438, 137996. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Signal Interference from Dosing Excipients on Pharmacokinetic Screening of Drug Candidates by Liquid Chromatography/Mass Spectrometry. Retrieved from [Link]

  • RJPT. (2009, June 13). Significance of Stability Studies on Degradation Product. Retrieved from [Link]

  • Eurachem. (2025, December 18). The Fitness for Purpose of Analytical Methods. Retrieved from [Link]

  • RTI International. (n.d.). Drug stability in forensic toxicology. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to chemical and physical degradation. Retrieved from [Link]

  • European Medicines Agency. (2006). Stability Testing of Biotechnological/Biological Products. Retrieved from [Link]

Sources

Technical Support Center: Apohyoscine Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemistry of Instability

Apohyoscine (also known as Aposcopolamine) is a dehydration product of scopolamine. While the epoxide ring on the oscine moiety is relatively stable, the molecule possesses a tropic ester linkage that is highly susceptible to hydrolytic cleavage.

The primary degradation pathway is the hydrolysis of the ester bond, yielding Apotropic Acid and Oscine (Scopoline) . This reaction is catalyzed by moisture, heat, and extreme pH (particularly alkalinity).

To maintain analytical integrity, you must treat this compound as a hygroscopic, labile ester . The following guide details the storage and handling protocols required to arrest this hydrolysis.

Critical Storage Protocols (The Gold Standard)

Solid State Storage
  • Temperature: Store at -20°C (-4°F) . The Arrhenius equation dictates that reaction rates for hydrolysis roughly double for every 10°C increase; deep freezing is non-negotiable for long-term stability.

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . Oxygen is less of a concern than moisture, but inert gas displacement prevents the ingress of humid ambient air.

  • Container: Amber glass vials with PTFE-lined screw caps.

    • Why: Amber glass protects against photodegradation (though less critical than hydrolysis). PTFE liners prevent plasticizers from leaching and provide a superior moisture barrier compared to rubber septa.

  • Desiccation: Secondary containment in a desiccator is required.

Solution Storage (Stock Standards)
  • Solvent Choice: Acetonitrile (ACN) or Methanol (MeOH) .

    • Note: Acetonitrile is preferred as it is aprotic. Methanol is acceptable but carries a theoretical risk of transesterification if the solution becomes alkaline.

    • Avoid: DMSO for long-term storage if possible, as it is highly hygroscopic and difficult to remove.

  • pH Control: If aqueous buffers are absolutely necessary (e.g., for immediate HPLC injection), maintain pH 3.0 – 5.0 .

    • Warning: Never store in alkaline buffers (pH > 7.0). Base-catalyzed hydrolysis (saponification) is irreversible and rapid.

  • Shelf Life:

    • Solid: 2–3 years (if desiccated).

    • Solution: < 1 month at -20°C; discard immediately if left at Room Temperature (RT) > 24 hours.

Degradation Mechanism Visualization

The following diagram illustrates the hydrolysis pathway you are trying to prevent. Note that water is the reactant, and hydroxide ions (


) act as a potent catalyst.[1][2]

Apohyoscine_Degradation cluster_conditions Catalytic Factors This compound This compound (Ester Substrate) Transition Tetrahedral Intermediate This compound->Transition Nucleophilic Attack Water H₂O (Moisture) Water->Transition Nucleophilic Attack ApotropicAcid Apotropic Acid (Carboxylic Acid) Transition->ApotropicAcid Ester Cleavage (pH > 7 accelerates) Oscine Oscine (Scopoline) Transition->Oscine Leaving Group Heat Heat (>25°C) Base Alkalinity (pH > 7)

Figure 1: The hydrolytic degradation pathway of this compound into Apotropic Acid and Oscine.

Troubleshooting Guide & FAQs

Scenario A: "My HPLC peaks are shifting or splitting."

Q: I see a new peak eluting earlier than my this compound standard. What is it? A: This is likely Apotropic Acid .

  • The Science: Hydrolysis cleaves the molecule.[1] Apotropic acid contains a free carboxylic acid group, making it significantly more polar than the parent ester. In Reverse Phase (C18) chromatography, more polar compounds elute earlier (lower retention time).

  • Action: Check the pH of your mobile phase and sample diluent. If your sample has been sitting in an autosampler at room temperature for >12 hours, fresh preparation is required.

Scenario B: "Can I use a volumetric flask washed with standard detergent?"

Q: I prepared my stock in a standard glass flask, but degradation occurred within hours. A: Residual alkalinity is the culprit.

  • The Science: Standard laboratory detergents are alkaline. Glass surfaces can retain trace amounts of base, or the glass itself (if not borosilicate Class A) can leach sodium silicates, raising the pH of unbuffered solvents.

  • Action: Acid-wash all glassware (0.1 N HCl rinse followed by thorough DI water and acetone rinse) or use silanized amber glass vials.

Scenario C: "The certificate of analysis says 'Store at 4°C', but you say -20°C."

Q: Is the fridge sufficient? A: For short-term (days), yes. For long-term reference standard maintenance, no.

  • The Science: Hydrolysis is a chemical reaction governed by kinetics. While 4°C slows the reaction, it does not stop it. If moisture is present (even trace amounts in the headspace), hydrolysis will proceed over weeks. -20°C essentially freezes the kinetic activity.

Experimental Protocol: Handling & Stock Preparation

Objective: Prepare a 1 mg/mL stock solution of this compound Hydrobromide with minimal hydrolysis risk.

Materials:

  • This compound HBr Reference Standard (solid)

  • Solvent: HPLC-grade Acetonitrile (ACN)

  • Glassware: Amber volumetric flask (Acid-washed)

  • Gas: Nitrogen stream

Procedure:

  • Equilibration: Remove the standard vial from the freezer and place it in a desiccator. Allow it to warm to Room Temperature (approx. 30 mins).

    • Critical: Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid, initiating immediate hydrolysis.

  • Weighing: Rapidly weigh the required amount into the amber flask.

  • Dissolution: Add ACN to 80% volume. Sonicate briefly (<30 seconds) if needed. Avoid prolonged sonication as it generates heat.

  • Make to Volume: Fill to the mark with ACN.

  • Aliquot & Store: Immediately transfer into small aliquots (e.g., 100 µL) in amber HPLC vials with PTFE caps. Purge the headspace with Nitrogen before capping.

  • Freeze: Store aliquots at -20°C. Never re-freeze a thawed aliquot.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: Scopolamine Hydrobromide. Retrieved from (Note: this compound is structurally analogous regarding ester stability).

  • National Institutes of Health (PubMed). (1983). Studies on the stability of tropane alkaloids. Pharmazie, 38(8), 520-3.[3]

  • ResearchGate. (2025). Effect of pH and temperature on tropane alkaloids.

  • European Pharmacopoeia (Ph. Eur.).Hyoscine Hydrobromide Monograph.

Sources

Validation & Comparative

Comparative Guide: Characterizing Apohyoscine Cross-Reactivity in Scopolamine Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantification of scopolamine (hyoscine), the presence of apohyoscine (aposcopolamine) presents a critical analytical challenge. This compound is the primary dehydration product of scopolamine, formed readily through thermal degradation (e.g., smoking "Devil's Breath") or metabolic processing.

Because this compound retains the core tropane alkaloid skeleton, it frequently acts as a high-affinity interferent in competitive immunoassays. This guide compares the performance of broad-spectrum polyclonal assays against high-specificity monoclonal alternatives and provides a self-validating protocol (based on CLSI EP07) to quantify this cross-reactivity in your specific matrix.

Structural Basis of Interference

To understand why cross-reactivity occurs, we must analyze the immunogen design. Most scopolamine antibodies are raised against a hapten conjugated at the nitrogen bridge.

  • Scopolamine: Contains an epoxide bridge (6,7-beta-epoxide).

  • This compound: Formed by the loss of water (dehydration), resulting in a double bond at the 6,7-position.

The Causality of Error: If the antibody was raised against a scopolamine-hapten conjugated via the nitrogen (distal to the epoxide), the antibody's "binding pocket" primarily recognizes the tropane ring and the tropic acid ester. The structural difference at the 6,7-position (epoxide vs. alkene) is subtle enough that many antibodies cannot distinguish between the two, leading to positive bias (overestimation).

Visualization: Degradation & Antibody Interaction

The following diagram illustrates the degradation pathway and the structural homology causing the interference.

Scopolamine_Degradation Scopolamine Scopolamine (Parent Drug) Epoxide Bridge Thermal Thermal/Metabolic Stress (-H2O) Scopolamine->Thermal Dehydration Antibody Immunoassay Antibody (Paratope) Scopolamine->Antibody High Affinity (Target) This compound This compound (Interferent) 6,7-Alkene Thermal->this compound This compound->Antibody Variable Affinity (Cross-Reactivity) Signal Signal Generation (Competitive Binding) Antibody->Signal Inverse Relationship (Competitive ELISA)

Figure 1: Mechanism of this compound formation and competitive binding competition in scopolamine assays.

Comparative Analysis: Assay Performance

When selecting an immunoassay, the "ideal" cross-reactivity depends on your application.

FeatureType A: Broad-Spectrum Polyclonal Type B: Specific Monoclonal (e.g., Clone SC78.H81) Type C: LC-MS/MS (Reference)
Primary Use Forensic Screening (Urine/Plant)Clinical Quantitation / PK StudiesConfirmation / Gold Standard
This compound CR% High (20% – 60%) Low (< 5%) Null (0%)
Mechanism Multi-epitope recognition; binds diverse tropanes.Single-epitope recognition; sensitive to 6,7-epoxide loss.Mass-to-charge separation (m/z 304 vs 286).
Pros Detects "smoked" scopolamine even if parent drug is degraded.Accurate measurement of active parent drug only.Absolute specificity.
Cons High false-positive rate for parent drug quantification.May miss usage if extensive thermal degradation occurred.[1]High cost; low throughput.

Key Insight: For forensic screening of "Devil's Breath" (smoked scopolamine), a Type A assay is often superior because the parent scopolamine may be almost entirely converted to this compound by the heat of smoking. A highly specific Type B assay might yield a false negative in this specific scenario.

Self-Validating Experimental Protocol

Do not rely on manufacturer claims alone. Matrix effects can alter antibody binding kinetics. Use this protocol, adapted from CLSI EP07 guidelines, to determine the Cross-Reactivity (CR) in your lab.

Phase 1: Preparation of Standards
  • Matrix Selection: Use drug-free urine or serum (matched to your intended sample type).

  • Spiking Solutions:

    • Analyte Stock: Scopolamine Hydrobromide (1 mg/mL).

    • Interferent Stock: this compound Hydrobromide (1 mg/mL).

    • Note: Ensure this compound purity >98% via HPLC to avoid contamination with parent scopolamine.

Phase 2: The Cross-Reactivity Workflow

This workflow isolates the interferent's signal to calculate %CR.

CR_Protocol Start Start Validation Step1 1. Prepare Test Samples (in Matrix) Start->Step1 SampleA Sample A: Matrix Blank Step1->SampleA SampleB Sample B: Scopolamine (10 ng/mL) Step1->SampleB SampleC Sample C: This compound (1000 ng/mL) Step1->SampleC Step2 2. Run Immunoassay (Triplicates) SampleA->Step2 SampleB->Step2 SampleC->Step2 Step3 3. Interpolate Concentrations (Using Standard Curve) Step2->Step3 Calc 4. Calculate % Cross-Reactivity (Apparent Conc / Spiked Conc) * 100 Step3->Calc Decision Is CR > 1%? Calc->Decision ResultHigh High Cross-Reactivity (Suitable for Screening) Decision->ResultHigh Yes ResultLow High Specificity (Suitable for PK) Decision->ResultLow No

Figure 2: Step-by-step workflow for determining cross-reactivity according to CLSI EP07 standards.

Phase 3: Calculation & Interpretation

Calculate cross-reactivity using the Apparent Concentration method:



Example Data:

  • You spike 1,000 ng/mL of this compound.

  • The assay returns a result of 50 ng/mL (interpolated off the Scopolamine curve).

  • Calculation:

    
    .
    

Interpretation:

  • < 1%: Excellent specificity. Safe for pharmacokinetic (PK) differentiation.

  • 1% - 10%: Moderate interference. Positive results require mass spectrometry confirmation.

  • > 10%: High cross-reactivity. The assay effectively measures "Total Tropane Alkaloids."

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[2] EP07: Interference Testing in Clinical Chemistry, 3rd Edition.[3] CLSI.[2][3][4][5] [Link]

  • Krasowski, M. D., et al. (2014).[4] "Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction." BMC Clinical Pathology. [Link][4]

  • Wink, M., et al. (1998). "Monoclonal antibody-based enzyme immunoassay for the quantitative determination of the tropane alkaloid, scopolamine."[6][7] Planta Medica. [Link]

  • Kovanci, E., et al. (2021). "Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet." Toxics. [Link]

Sources

A Researcher's Guide to Selecting a Certified Reference Material for Apohyoscine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical measurements are paramount. This is particularly true in the pharmaceutical industry, where the precise quantification of active pharmaceutical ingredients (APIs) and their impurities is critical for safety and efficacy. Apohyoscine, a known impurity and metabolite of the anticholinergic drug scopolamine, is a compound that requires careful monitoring. The selection of a high-quality Certified Reference Material (CRM) for this compound is a foundational step in achieving trustworthy and reproducible results.

This guide provides an in-depth comparison of commercially available this compound reference materials, offering insights into the nuances of their certification and the practical implications for your analytical workflows.

The Critical Role of Certified Reference Materials

Before delving into a direct comparison of suppliers, it is essential to understand the hierarchy of reference materials. A Certified Reference Material is a standard that has one or more of its property values certified by a procedure that establishes traceability to an accurate realization of the unit in which the property values are expressed, and for which each certified value is accompanied by an uncertainty at a stated level of confidence.[1][2][3][4][5] For this compound, this means a CRM provides a highly accurate and precise concentration or purity value, which can be used to calibrate instruments and validate analytical methods with a high degree of confidence.

The selection of an appropriate CRM is a critical decision that impacts the entire data generation process. The following diagram illustrates the key considerations in this process:

CRM_Selection_Process cluster_needs 1. Define Analytical Needs cluster_research 2. Research Suppliers cluster_evaluation 3. Evaluate CRM Quality cluster_selection 4. Final Selection Needs Application (e.g., impurity profiling, quantitative analysis) Required Uncertainty Regulatory Requirements (e.g., Pharmacopeia) Research Identify potential suppliers Review product specifications Request Certificates of Analysis (CoAs) Needs->Research Inform Evaluation Certification (ISO 17034, ISO/IEC 17025) Completeness of CoA Traceability of Measurements Research->Evaluation Gather Data For Selection Compare purity and uncertainty Assess supplier reputation and support Consider cost and availability Evaluation->Selection Guide HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Analysis A Prepare Mobile Phase & Diluent B Accurately weigh and dissolve This compound CRM to prepare a standard solution (e.g., 0.5 mg/mL) A->B C Prepare a system suitability solution (if required by the monograph) B->C D Equilibrate HPLC system with mobile phase E Inject a blank (diluent) D->E F Inject the standard solution (multiple injections for precision) E->F G Integrate the peak for this compound F->G Acquire Chromatograms H Calculate system suitability parameters (e.g., tailing factor, theoretical plates, %RSD) G->H I Determine the purity of the CRM by area percent G->I

Sources

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Retrosynthesis Analysis

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Apohyoscine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.